molecular formula C37H42N4O13 B1662850 Doxo-emch CAS No. 1361644-26-9

Doxo-emch

カタログ番号: B1662850
CAS番号: 1361644-26-9
分子量: 750.7 g/mol
InChIキー: OBMJQRLIQQTJLR-FRTGXRTISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aldoxorubicin (INNO-206, DOXO-EMCH) is a tumor-targeted prodrug of the anthracycline chemotherapeutic doxorubicin, specifically designed to enhance drug delivery to tumor sites while mitigating systemic toxicity . Its mechanism of action involves rapidly and selectively binding to cysteine-34 of endogenous circulating albumin after intravenous administration . The albumin-bound conjugate circulates stably at physiological pH but accumulates preferentially in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect . Upon reaching the acidic microenvironment of the tumor, either extracellularly or within endosomal/lysosomal compartments, the acid-sensitive hydrazone linker is cleaved, releasing active doxorubicin directly at the tumor site . This targeted release allows for the administration of doxorubicin equivalents 3.5 to 4 times higher than the standard dose of free doxorubicin, without a proportional increase in cardiotoxicity . Preclinical and clinical studies have demonstrated that aldoxorubicin retains the potent antineoplastic activity of doxorubicin, which includes DNA intercalation and inhibition of topoisomerase II, but with a significantly reduced impact on left ventricular ejection fraction, a common side effect of anthracycline treatment . Its research value is particularly pronounced in the study of advanced soft tissue sarcomas (including leiomyosarcoma and liposarcoma), where it has shown improved progression-free survival compared to free doxorubicin in clinical trials . Aldoxorubicin is a critical tool for investigating advanced drug delivery systems, mechanisms to overcome anthracycline-induced cardiotoxicity, and novel therapeutic strategies for solid tumors. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

Key on ui mechanism of action

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity.

CAS番号

1361644-26-9

分子式

C37H42N4O13

分子量

750.7 g/mol

IUPAC名

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1

InChIキー

OBMJQRLIQQTJLR-FRTGXRTISA-N

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

外観

Red solid powder

ピクトグラム

Health Hazard

純度

>98%

同義語

Aldoxo
aldoxorubicin
DOXO-EMCH
INNO-206

製品の起源

United States

準備方法

Structural Basis and Reaction Design

Aldoxorubicin is chemically defined as the (6-maleimidocaproyl) hydrazone derivative of doxorubicin. The synthesis involves covalently linking doxorubicin to an acid-sensitive linker, N-ε-maleimidocaproic acid hydrazide (EMCH), through a hydrazone bond. This bond is strategically designed to remain stable at physiological pH (7.4) but cleave under acidic conditions (pH 4.5–6.0), such as those found in tumor microenvironments.

The reaction typically proceeds in two stages:

  • Activation of EMCH : The maleimide group of EMCH is functionalized to enhance reactivity with the thiol group of cysteine-34 (Cys34) on circulating albumin.
  • Conjugation with Doxorubicin : The hydrazide moiety of EMCH reacts with the ketone group on the side chain of doxorubicin, forming a hydrazone linkage. This step is performed under controlled conditions (pH 6.0–7.0, 25–37°C) to optimize yield and minimize hydrolysis.

Reaction Conditions and Yield Optimization

Critical parameters for the conjugation reaction include:

Parameter Optimal Range Impact on Yield
pH 6.0–7.0 Maximizes hydrazone stability
Temperature 25–37°C Balances reaction rate and degradation
Solvent System Polar aprotic (e.g., DMSO) Enhances solubility of reactants
Molar Ratio (Dox:EMCH) 1:1.2–1.5 Ensures complete doxorubicin conversion

Data from preclinical studies indicate a typical conjugation efficiency of 85–92%, with impurities such as unreacted doxorubicin removed via size-exclusion chromatography.

Formulation Development and Optimization

Solubility and Stability Challenges

The hydrophobic nature of aldoxorubicin necessitates specialized formulations to ensure stability and bioavailability. Patent WO2019226774A1 details a two-component system:

  • Concentrated Stock Solution : Aldoxorubicin is dissolved in polar aprotic solvents (e.g., dimethyl sulfoxide, N-methylpyrrolidone) at concentrations of 50–100 mg/mL.
  • Diluent : Physiological solutions (e.g., 0.9% saline, lactated Ringer’s) adjusted to pH 5.5–7.5 and osmolarity of 200–1,200 mOsmol/L.

Ready-to-Use and Lyophilized Formulations

Two primary formulations have been developed:

Formulation Type Composition Advantages
Ready-to-Use Aldoxorubicin (100–200 mg/mL) in DMSO/saline (1:4 v/v) Reduces preparation time; minimizes hydrolysis
Lyophilized Aldoxorubicin with mannitol (1:2 w/w) Long-term stability (24 months at 2–8°C)

Lyophilized products are reconstituted with sterile water or 5% dextrose, achieving a final concentration of 10–20 mg/mL.

Analytical Characterization Methods

Quantification of Conjugation Efficiency

High-performance liquid chromatography (HPLC) with UV detection (λ = 480 nm) is employed to separate and quantify aldoxorubicin, free doxorubicin, and EMCH-related impurities. Typical chromatographic conditions include:

Column Mobile Phase Flow Rate Retention Time (Aldoxorubicin)
C18 reverse-phase Acetonitrile:0.1% TFA (65:35) 1.0 mL/min 8.2 ± 0.3 min

Structural Confirmation

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) confirms the molecular weight of aldoxorubicin (theoretical: 750.758 g/mol). Discrepancies >0.02% trigger rejection of the batch.

Scaling-Up and Industrial Manufacturing

Large-Scale Synthesis

Industrial production utilizes continuous flow reactors to maintain precise control over reaction parameters. Key scalability challenges include:

  • Solvent Recovery : DMSO is recycled via vacuum distillation (95% recovery rate).
  • Purification : Tangential flow filtration removes impurities >10 kDa.

Packaging and Dosage Formats

Single-use vials (100–500 mg/vial) and prefilled syringes (200 mg/mL) dominate clinical packaging, complying with USP <797> standards for sterile compounding.

Comparative Analysis with Other Doxorubicin Conjugates

Aldoxorubicin’s albumin-binding mechanism distinguishes it from alternatives:

Conjugate Linker Type Maximum Cumulative Dose Tumor Selectivity
Aldoxorubicin Acid-labile hydrazone 7,000 mg/m² High (albumin-mediated)
Doxil® PEGylated liposome 550 mg/m² Moderate (EPR effect)

This elevated dose ceiling enables repeated administration in sarcoma and glioblastoma patients.

作用機序

類似の化合物との比較

アルドキソラビシンは、特にドキソラビシンなどの他の類似の化合物と比較され、その独自性を強調しています。

類似化合物との比較

Doxorubicin

  • Mechanism : Intercalates DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS).
  • PK Profile: Shorter half-life (~20–48 h), broader tissue distribution, and higher urinary excretion of doxorubicinol .

Aclarubicin

  • Structure: Lacks the amino sugar moiety, reducing DNA intercalation.
  • Advantages : Lower cardiotoxicity but inferior efficacy in solid tumors compared to aldoxorubicin .

Doxorubicin Hybrids (e.g., Doxorubicin-Antioxidant Co-Drugs)

  • Mechanism: Combine doxorubicin with antioxidants (e.g., nitric oxide donors) to mitigate ROS-induced toxicity.
  • Limitations: Lack tumor-targeting linkers, resulting in nonspecific drug release .

Albumin-Binding Prodrugs

Aldoxorubicin vs. Other Albumin-Conjugates

  • Maleimide-Based Conjugates: Aldoxorubicin’s thiol-binding maleimide group ensures rapid albumin binding (within minutes post-administration), whereas non-covalent albumin binders (e.g., nab-paclitaxel) have lower stability .
  • Acid-Sensitive Linkers : Aldoxorubicin’s hydrazone linker offers pH-dependent release, unlike enzymatically cleaved linkers (e.g., peptide-based conjugates), which may release drugs prematurely .

Phase II/III Trials in Soft Tissue Sarcoma (STS)

Phase IIb Trial (NCT01505413)

  • Design : 123 patients randomized to aldoxorubicin (350 mg/m²) or doxorubicin (75 mg/m²) as first-line therapy for metastatic STS.
  • Results: PFS: 5.6 months (aldoxorubicin) vs. 2.7 months (doxorubicin) . ORR: 25% (aldoxorubicin) vs. 0% (doxorubicin) . Cardiotoxicity: No grade 3/4 events with aldoxorubicin vs. 10% with doxorubicin .

Phase III Trial (NCT02235701)

  • Design : Aldoxorubicin vs. investigator’s choice (IC) in relapsed STS.
  • Results :
    • PFS : 4.2 months (aldoxorubicin) vs. 2.1 months (IC) .

Future Perspectives

  • Combination Therapies: Preclinical synergy with temozolomide in glioblastoma (tumor growth inhibition: 90% vs. 50% monotherapy) .
  • Ongoing Trials : Phase III evaluation in glioblastoma (NCT03500425) and Kaposi’s sarcoma (NCT05504838) .

生物活性

Aldoxorubicin (INNO-206) is a novel prodrug of doxorubicin, designed to enhance the therapeutic efficacy of doxorubicin while reducing its cardiotoxicity. This compound functions by covalently binding to serum albumin, which allows for targeted delivery to tumor tissues, thereby improving drug accumulation at the site of action. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, clinical findings, and comparative studies.

Aldoxorubicin exhibits its biological activity primarily through the following mechanisms:

  • Albumin Binding : The binding of aldoxorubicin to serum albumin facilitates its transport through the bloodstream and preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.
  • Release of Doxorubicin : Once inside the tumor microenvironment, aldoxorubicin is released from the albumin conjugate via acid hydrolysis. This process is critical as it enables the release of free doxorubicin within the acidic lysosomal environment of cancer cells, leading to its cytotoxic effects .
  • Inhibition of DNA Topoisomerase II : Like doxorubicin, aldoxorubicin acts as a potent inhibitor of DNA topoisomerase II, disrupting DNA replication and transcription, ultimately leading to apoptosis in cancer cells .

Preclinical Studies

Preclinical investigations have demonstrated that aldoxorubicin possesses significant antitumoral activity in various cancer models:

  • In Vitro Studies : Aldoxorubicin has shown comparable efficacy to free doxorubicin in breast and leukemia cell lines. The intracellular release of free doxorubicin from aldoxorubicin was confirmed through studies using MCF-7 tumor cells .
  • In Vivo Studies : In xenograft models derived from human tumors, aldoxorubicin displayed substantial single-agent activity and enhanced the effects of other chemotherapeutic agents such as bortezomib in multiple myeloma models .

Clinical Trials

Aldoxorubicin has been evaluated in several clinical trials, with varying degrees of success. Key findings from these studies are summarized below:

Study Phase Patient Population Dosage Key Findings
Phase I18 patients with relapsed solid tumors230 or 350 mg/m²50% experienced grade 3-4 adverse events; partial responses in thyroid cancer and mesothelioma .
Phase II123 patients with advanced soft tissue sarcoma350 mg/m²Median progression-free survival (PFS) was 5.6 months; overall survival (OS) was 15.8 months .
Phase IIIPatients with relapsed/refractory soft tissue sarcomasVariableDid not meet primary endpoints for PFS or OS compared to investigator's choice; however, improved overall response rates were noted .

Comparative Efficacy

Aldoxorubicin has been directly compared with doxorubicin in clinical settings. A notable Phase IIb study indicated that while aldoxorubicin did not significantly improve overall survival compared to doxorubicin, it did show a near doubling in response rates among certain patient populations .

Adverse Effects

The safety profile of aldoxorubicin appears favorable compared to traditional doxorubicin:

  • Cardiotoxicity : Clinical trials reported no significant cardiotoxic effects associated with aldoxorubicin administration, contrasting sharply with the well-documented cardiac risks linked to doxorubicin .
  • Other Adverse Events : Common side effects included myelosuppression, nausea, fatigue, and alopecia. Serious adverse events such as febrile neutropenia were observed but were manageable .

Q & A

Q. What is the mechanism of action of aldoxorubicin compared to doxorubicin, and how does this influence experimental design in preclinical studies?

Aldoxorubicin is a prodrug that binds to serum albumin via a pH-sensitive linker, enabling targeted delivery to tumor tissues. Upon acidification in the tumor microenvironment, doxorubicin is released. This mechanism reduces systemic toxicity compared to free doxorubicin, particularly cardiotoxicity . Preclinical studies should incorporate models that mimic tumor acidity (e.g., xenografts with pH-sensitive probes) and compare pharmacokinetic profiles of aldoxorubicin versus doxorubicin. Experimental endpoints should include tumor drug concentration, cardiac biomarkers (e.g., troponin), and histopathological assessments of off-target toxicity .

Q. How do researchers design clinical trials to evaluate aldoxorubicin’s efficacy in advanced soft tissue sarcoma (STS) while controlling for tumor heterogeneity?

Trials should stratify patients by histological subtype (e.g., leiomyosarcoma vs. liposarcoma) and prior treatment status. Primary endpoints like progression-free survival (PFS) and secondary endpoints such as overall survival (OS) must be predefined. For example, Phase III trials comparing aldoxorubicin to investigator’s choice (IC) therapy used stratified randomization and adjusted for covariates like metastatic burden . Blinded independent radiological review reduces bias in tumor response assessment .

Q. What statistical methods are appropriate for analyzing aldoxorubicin’s cardiotoxicity profile in long-term studies?

Use time-to-event analyses (Kaplan-Meier curves, Cox regression) to evaluate cardiac adverse events (AEs), such as left ventricular ejection fraction (LVEF) decline. Pre-specified safety monitoring intervals (e.g., every 2 cycles) and longitudinal mixed-effects models can track LVEF changes. In Phase III trials, aldoxorubicin showed significantly lower cardiotoxicity (3.8% vs. 8.5% LVEF decline) compared to doxorubicin .

Advanced Research Questions

Q. What methodological approaches reconcile discrepancies between progression-free survival (PFS) and overall survival (OS) data in aldoxorubicin trials?

While aldoxorubicin improved median PFS (5.6 months vs. 2.7 months for doxorubicin in Phase II), OS benefits were less pronounced due to crossover effects and post-progression therapies . Sensitivity analyses, such as rank-preserving structural failure time models, can adjust for treatment switching. Researchers should also conduct subgroup analyses in homogeneous populations (e.g., leiomyosarcoma-only cohorts) to isolate efficacy signals .

Q. How can researchers optimize combination regimens with aldoxorubicin while minimizing overlapping toxicities?

Preclinical synergy studies should screen for non-overlapping toxicities using combinatorial dose-response matrices. For example, aldoxorubicin combined with olaratumab (anti-PDGFRα) in STS requires monitoring for neutropenia and infusion reactions. Phase I trials should employ a 3+3 design with toxicity endpoints (e.g., febrile neutropenia rates) and pharmacokinetic interactions . Evidence from NCT02235701 (combination trial) may inform future designs .

What frameworks guide the development of research questions for aldoxorubicin in understudied cancers (e.g., glioblastoma)?

Apply the PICO framework :

  • Population : Glioblastoma patients with recurrent disease.
  • Intervention : Aldoxorubicin at 250 mg/m² every 3 weeks.
  • Comparison : Temozolomide or lomustine.
  • Outcome : 6-month PFS and OS. Use the FINER criteria to ensure feasibility, novelty, and relevance. Pilot studies should assess blood-brain barrier penetration via CSF sampling .

Q. How should researchers address contradictions in aldoxorubicin’s efficacy across sarcoma subtypes?

Meta-regression of pooled trial data (e.g., Phase II and III) can identify subtype-specific effect modifiers. For example, aldoxorubicin showed higher disease control rates in leiomyosarcoma (41.7% vs. 27.0% for IC) but not in other subtypes . Mechanistic studies (e.g., albumin receptor expression in tumor biopsies) may explain heterogeneity .

Methodological Tools and Resources

  • Data Interpretation : Use CONSORT guidelines for clinical trial reporting, including flow diagrams and intention-to-treat analyses .
  • Literature Review : Prioritize studies indexed in PubMed/MEDLINE, excluding non-peer-reviewed sources (e.g., ) .
  • Ethical Design : Align trial protocols with Declaration of Helsinki principles, ensuring independent ethics committee approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Doxo-emch
Doxo-emch

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。